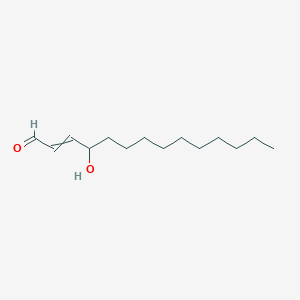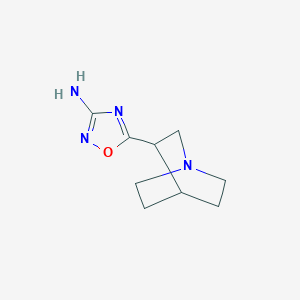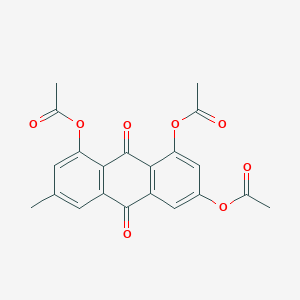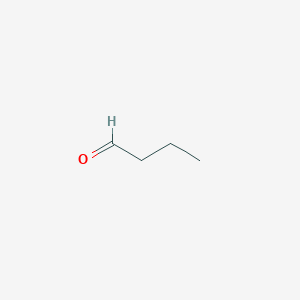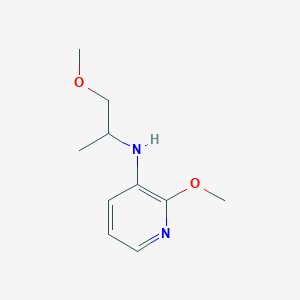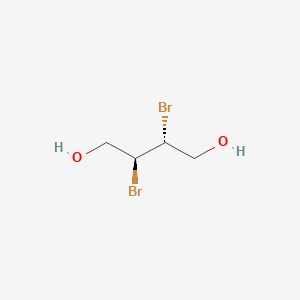
(2S,3R)-2,3-dibromobutane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2,3-dibromobutane-1,4-diol, also known as DBD, is a diol, or a compound containing two hydroxyl groups, that is widely used in the synthesis of various organic compounds. It is a colorless, crystalline solid with a molecular weight of 263.9 g/mol and a melting point of 108-110°C. DBD is a versatile reagent that is used in a variety of organic syntheses and has been widely studied in recent years due to its unique properties.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (2S,3R)-2,3-dibromobutane-1,4-diol involves the conversion of a starting material into the desired product through a series of chemical reactions.
Starting Materials
Butane-1,4-diol, Bromine
Reaction
Step 1: React butane-1,4-diol with excess bromine in the presence of hydrochloric acid to form (2S,3S)-2,3-dibromobutane-1,4-diol., Step 2: Isomerize (2S,3S)-2,3-dibromobutane-1,4-diol to (2S,3R)-2,3-dibromobutane-1,4-diol by heating it in the presence of a base, such as sodium hydroxide., Step 3: Purify the product through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
(2S,3R)-2,3-dibromobutane-1,4-diol has been used in a variety of scientific research applications due to its unique properties. For example, it has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and nucleosides. It has also been used in the synthesis of chiral compounds and as a catalyst in various organic reactions. Additionally, (2S,3R)-2,3-dibromobutane-1,4-diol has been studied for its potential use in the synthesis of pharmaceuticals, as well as its potential applications in environmental remediation.
Mecanismo De Acción
(2S,3R)-2,3-dibromobutane-1,4-diol is a versatile reagent due to its ability to act as both a nucleophile and an electrophile. As a nucleophile, it can attack electrophilic centers in organic molecules, resulting in the formation of covalent bonds. As an electrophile, it can act as a Lewis acid and form coordinate covalent bonds with nucleophiles. This ability to act as both an electrophile and a nucleophile makes (2S,3R)-2,3-dibromobutane-1,4-diol a useful reagent in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
Due to its low toxicity, (2S,3R)-2,3-dibromobutane-1,4-diol has been studied for its potential use in medical applications. Studies have shown that (2S,3R)-2,3-dibromobutane-1,4-diol has anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for the development of new drugs. Additionally, (2S,3R)-2,3-dibromobutane-1,4-diol has been shown to be effective in the treatment of certain skin diseases, such as psoriasis and eczema.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,3R)-2,3-dibromobutane-1,4-diol has a number of advantages for use in laboratory experiments. It is relatively inexpensive, non-toxic, and has a low melting point, making it easy to handle and store. Additionally, it is a versatile reagent that can be used in a variety of organic syntheses. However, it is important to note that (2S,3R)-2,3-dibromobutane-1,4-diol is a potent oxidizing agent and should be handled with care to avoid potential hazards.
Direcciones Futuras
In the future, (2S,3R)-2,3-dibromobutane-1,4-diol may find use in the development of new drugs and therapeutics. Additionally, it could be used in the synthesis of chiral compounds, which are important for the synthesis of pharmaceuticals and other organic compounds. Finally, (2S,3R)-2,3-dibromobutane-1,4-diol could be used in the development of new methods for environmental remediation, such as the removal of pollutants from water and soil.
Propiedades
IUPAC Name |
(2S,3R)-2,3-dibromobutane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2/t3-,4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYNQEOLHRWEPE-ZXZARUISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](CO)Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2,3-dibromobutane-1,4-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

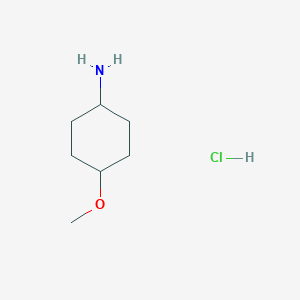


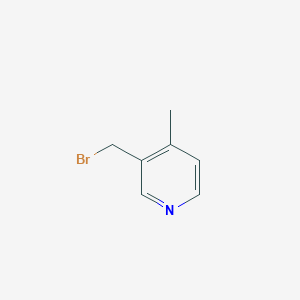

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)

